Cyclohexanecarboxaldehyde, oxime
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Overview
Description
Cyclohexanecarboxaldehyde, oxime is a chemical compound that belongs to the class of oximes, which are characterized by the presence of a hydroxy-imine group. Oximes are known for their diverse biological and pharmacological applications, including antibacterial, antifungal, anti-inflammatory, antioxidant, and anticancer activities . This compound is particularly significant due to its role in various chemical reactions and industrial applications.
Preparation Methods
Cyclohexanecarboxaldehyde, oxime can be synthesized through several methods. One common method involves the reaction of cyclohexanecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as calcium oxide (CaO). This reaction typically occurs under mild conditions and yields the corresponding oxime in high purity . . This method is particularly useful for industrial production due to its efficiency and high yield.
Chemical Reactions Analysis
Cyclohexanecarboxaldehyde, oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides, depending on the reaction conditions.
Reduction: Reduction of this compound can yield primary amines.
Substitution: The oxime group can participate in substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as titanium silicalite . Major products formed from these reactions include nitriles, amides, and various substituted oxime derivatives .
Scientific Research Applications
Cyclohexanecarboxaldehyde, oxime has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of cyclohexanecarboxaldehyde, oxime involves its ability to reactivate acetylcholinesterase, an enzyme that is inhibited by organophosphate compounds. This reactivation occurs through the nucleophilic attack of the oxime group on the phosphorylated enzyme, leading to the removal of the phosphate group and restoration of enzyme activity . Additionally, the compound can undergo the Beckmann rearrangement to form amides, which is a key step in the production of nylon-6 .
Comparison with Similar Compounds
Cyclohexanecarboxaldehyde, oxime can be compared with other oxime compounds such as:
Pralidoxime: Used as an antidote for organophosphate poisoning.
Obidoxime: Another antidote with similar applications.
Methoxime: Known for its antibacterial properties.
This compound is unique due to its specific structure and its role in the industrial production of nylon-6, which sets it apart from other oximes .
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(NE)-N-(cyclohexylmethylidene)hydroxylamine |
InChI |
InChI=1S/C7H13NO/c9-8-6-7-4-2-1-3-5-7/h6-7,9H,1-5H2/b8-6+ |
InChI Key |
NOVKEGXMRQTKSK-SOFGYWHQSA-N |
Isomeric SMILES |
C1CCC(CC1)/C=N/O |
Canonical SMILES |
C1CCC(CC1)C=NO |
Origin of Product |
United States |
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